Product packaging for L-Aminopropionitrile hydrochloride(Cat. No.:)

L-Aminopropionitrile hydrochloride

Cat. No.: B13838482
M. Wt: 256.73 g/mol
InChI Key: ZMIVOSTVXQMXQM-PPHPATTJSA-N
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Description

L-Aminopropionitrile hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17ClN2O2 B13838482 L-Aminopropionitrile hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanenitrile;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14;/h3-4,6,10H,5,7,13H2,1-2H3;1H/t10-;/m0./s1

InChI Key

ZMIVOSTVXQMXQM-PPHPATTJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](CN)C#N)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)C#N)OC.Cl

Origin of Product

United States

Historical Context of L Aminopropionitrile Hydrochloride in Biochemical Discovery

The story of L-Aminopropionitrile hydrochloride is intrinsically linked to the study of lathyrism, a disease characterized by skeletal deformities and other connective tissue abnormalities. wikipedia.orgwikipedia.org Historically, lathyrism has been known for centuries, with early accounts dating back to ancient India and Greece. wikipedia.org The condition was observed in humans and animals after the excessive consumption of certain legumes from the Lathyrus genus, such as the sweet pea (Lathyrus odoratus). wikipedia.orgwikipedia.org

It was not until the mid-20th century that the toxic agent responsible for the osteolathyrism form of the disease was isolated from sweet pea seeds and identified as β-aminopropionitrile (BAPN). wikipedia.orgnih.govacs.org This discovery was a pivotal moment, shifting the understanding of lathyrism from a purely nutritional disorder to one with a distinct molecular basis. Subsequent research focused on the hydrochloride salt of L-Aminopropionitrile, which offered improved stability and solubility for experimental use.

Significance of L Aminopropionitrile Hydrochloride As a Mechanistic Probe in Connective Tissue Biology

The true significance of L-Aminopropionitrile hydrochloride in academic research lies in its specific biochemical activity. It is a potent and irreversible inhibitor of the enzyme lysyl oxidase (LOX). nih.govprobiologists.comacetherapeutics.combiocat.commedchemexpress.com Lysyl oxidase is a copper-dependent enzyme crucial for the proper formation of connective tissue. probiologists.comtaylorandfrancis.com It catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352), the primary structural proteins of the extracellular matrix. probiologists.commdpi.com This process is the initial and rate-limiting step in the formation of covalent cross-links that stabilize collagen and elastin fibers, providing tissues with their tensile strength and elasticity. nih.govplos.org

By inhibiting lysyl oxidase, this compound effectively prevents the cross-linking of collagen and elastin. nih.govpurdue.edu This disruption of the normal maturation of connective tissue has made L-APN an invaluable tool for researchers studying the fundamentals of connective tissue biology. The administration of BAPN in experimental models induces a state that mimics certain aspects of connective tissue disorders, allowing for detailed investigation into the molecular mechanisms underlying these conditions. nih.gov

The table below summarizes the key molecular and cellular effects of this compound based on its inhibition of lysyl oxidase.

Biological Process Effect of this compound (via LOX Inhibition) References
Collagen Cross-linking Inhibition of the formation of mature, stable collagen cross-links. nih.govpurdue.eduplos.org nih.govpurdue.eduplos.org
Elastin Cross-linking Disruption of elastin fiber assembly and integrity. taylorandfrancis.comnih.gov taylorandfrancis.comnih.gov
Tissue Biomechanics Reduced tensile strength and stiffness of tissues like aorta and skin. nih.gov nih.gov
Cellular Behavior Can influence cell proliferation and differentiation in certain contexts. plos.org plos.org

Overview of Research Paradigms Utilizing L Aminopropionitrile Hydrochloride

Chemical Synthesis Pathways for this compound

The industrial and laboratory-scale production of this compound relies on specific chemical pathways that initially yield a racemic mixture, which is subsequently resolved.

Acrylonitrile-Ammonia Route

A common method for synthesizing 3-aminopropionitrile involves the reaction of acrylonitrile (B1666552) with ammonia (B1221849). This process, known as cyanoethylation, typically utilizes aqueous or anhydrous ammonia which acts as a nucleophile, attacking the electron-deficient carbon of the vinyl group in acrylonitrile. nih.gov

Intermediate Role in Complex Compound Synthesis (e.g., L-Methyldopa Precursors)

L-Aminopropionitrile and its derivatives serve as crucial intermediates in the synthesis of more complex pharmaceutical compounds. A prominent example is the synthesis of L-methyldopa, an antihypertensive drug. nih.gov In this synthetic route, a substituted aminopropionitrile, specifically L-α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile hydrochloride, functions as a key precursor. nih.govresearchgate.net

This intermediate is synthesized and then undergoes a two-step hydrolysis process. The nitrile group (-CN) is first hydrolyzed to a carboxylic acid group (-COOH), and subsequently, the methyl ether groups on the phenyl ring are cleaved (demethylation). researchgate.net This transformation is typically achieved by heating the aminopropionitrile precursor with strong acids like concentrated hydrochloric acid or hydrobromic acid, ultimately yielding L-methyldopa. researchgate.net The efficiency of this pathway highlights the importance of aminopropionitriles as building blocks in medicinal chemistry.

IntermediatePrecursor ForSynthetic TransformationRef
L-α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile hydrochlorideL-MethyldopaNitrile hydrolysis and demethylation researchgate.net
DL-aminopropionitrileThis compoundChiral resolution followed by salt formation nih.gov

Stereoselective Synthesis Approaches for Aminopropionitrile Derivatives

Achieving high stereoselectivity in the synthesis of aminopropionitrile derivatives is critical, especially for pharmaceutical applications where a specific enantiomer is required. Several asymmetric synthesis strategies have been developed to this end.

One of the most classic and versatile methods for synthesizing α-aminonitriles is the Strecker reaction. researchgate.net Asymmetric versions of this reaction have been developed using chiral auxiliaries or catalysts. For instance, employing optically pure chiral amines as an auxiliary can lead to the formation of enantiomerically enriched α-amino acids after hydrolysis of the resulting nitrile. researchgate.net Organocatalysis, using chiral molecules like hydroquinine (B45883) or chiral amide-based catalysts, has also been successfully applied to the asymmetric Strecker reaction to produce α-aminonitriles with high enantiomeric excess. researchgate.net

Another approach involves the use of biocatalysis. Enzymes such as ammonia lyases can catalyze the stereoselective addition of ammonia across a carbon-carbon double bond of α,β-unsaturated carboxylic acids, which can be precursors to chiral aminopropionitriles. nih.gov Furthermore, engineered enzymes, including C-N lyases and ene-reductases, have shown great promise in the asymmetric synthesis of chiral amines and their precursors, offering high stereoselectivity under mild reaction conditions. nih.govnih.gov These biocatalytic methods are increasingly seen as green and efficient alternatives to traditional chemical synthesis. mdpi.com

Chemical Modifications and Derivatization for Enhanced Research Utility

Chemical modification of aminopropionitriles is often necessary to facilitate their analysis or to probe their roles in biological and chemical systems.

Derivatization for Analytical Detection (e.g., Dansyl chloride derivatization)

Aminopropionitriles, like other primary and secondary amines, can be challenging to detect using standard analytical techniques like high-performance liquid chromatography (HPLC) with UV-Vis detection due to their lack of a strong chromophore. doi.org To overcome this, derivatization with a labeling agent is employed.

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a widely used derivatizing reagent that reacts with the primary amino group of aminopropionitrile. The reaction, typically carried out in a buffered, slightly alkaline aqueous-organic mixture, attaches the fluorescent dansyl group to the molecule. This derivatization significantly enhances the detection sensitivity, allowing for quantification at very low concentrations using HPLC with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS). The dansyl group not only provides a fluorescent tag but also improves the chromatographic behavior of the analyte on reverse-phase columns.

Derivatization ReagentPurposeAnalytical TechniqueKey AdvantagesRef
Dansyl chlorideEnhance detection sensitivityHPLC-Fluorescence, LC-MSAdds a fluorescent tag, improves chromatographic retention

Synthesis of Substituted Aminopropionitriles for Mechanistic Elucidation

The synthesis of various substituted aminopropionitriles is a powerful tool for elucidating reaction mechanisms and structure-activity relationships. By systematically altering the substituents on the aminopropionitrile backbone, researchers can investigate how these changes affect reactivity, stereochemistry, and biological activity.

For example, in the study of pyrrole (B145914) synthesis, substituted 3-aminothioacrylamides, which are derived from aminopropionitriles, serve as key intermediates. Investigating the cyclization and desulfurization of these substituted compounds helps to understand the underlying mechanism of the ring transformation. Similarly, the synthesis of a variety of esters of methyldopa, which originates from a substituted aminopropionitrile, was undertaken to find derivatives with improved absorption and efficacy, providing insight into the structural requirements for its antihypertensive activity. nih.gov These studies underscore the importance of synthesizing a library of substituted aminopropionitriles to probe chemical and biological processes.

Lysyl Oxidase (LOX) and Lysyl Oxidase-Like (LOXL) Isoenzyme Inhibition

The principal molecular target of L-Aminopropionitrile is the lysyl oxidase (LOX) family of copper-dependent amine oxidases. mdpi.comnih.gov This family, which includes LOX and four LOX-like (LOXL1-4) isoenzymes, is fundamental to the covalent cross-linking of collagen and elastin, the primary structural proteins of the ECM. mdpi.comnih.govnih.gov By inhibiting these enzymes, BAPN effectively disrupts the formation and stabilization of connective tissues.

L-Aminopropionitrile is recognized as a specific and irreversible inhibitor of lysyl oxidase and its isoenzymes. nih.govnih.govbiocat.comacetherapeutics.comtargetmol.com The inhibition is described as a "suicide" mechanism, where the enzyme processes BAPN, leading to the generation of a reactive intermediate that covalently binds to the enzyme, causing its permanent inactivation. nih.gov Research has demonstrated that BAPN irreversibly inhibits LOX in a time- and temperature-dependent manner. researchgate.netnih.gov This irreversible binding prevents the enzyme from catalyzing the oxidative deamination of lysine (B10760008) residues on collagen and elastin, which is the initial and essential step for cross-link formation. plos.orgplos.org While BAPN is a potent pan-inhibitor of the LOX family, its lack of sites amenable to chemical modification has spurred the development of newer, more selective inhibitors for specific isoforms like LOXL2. nih.govacs.org

The inhibitory action of L-Aminopropionitrile occurs at the active site of the LOX enzymes. biocat.comtargetmol.com The initial interaction is competitive, with BAPN vying with natural substrates like elastin or other alkyl amines for access to the enzyme's active site. researchgate.netnih.gov Following this initial binding, the irreversible inactivation proceeds.

The proposed mechanism involves the enzyme-assisted abstraction of a β-proton from BAPN, which leads to the formation of a highly reactive ketenimine intermediate. mdpi.comresearchgate.netnih.gov This intermediate then covalently bonds with a nucleophilic group within the enzyme's active site, permanently disabling its catalytic function. mdpi.comresearchgate.netnih.gov

This process directly targets the enzyme's critical prosthetic group, Lysine Tyrosylquinone (LTQ). mdpi.com The LTQ cofactor, formed by a post-translational cross-link between specific lysine and tyrosine residues, is essential for the enzyme's oxidative catalytic cycle. mdpi.com By covalently modifying the active site, BAPN disrupts the function of the LTQ cofactor, thereby blocking the enzyme's ability to generate the aldehyde precursors required for cross-linking. mdpi.complos.org Studies using isotopically labeled BAPN have confirmed that the molecule binds covalently to the enzyme without the elimination of its nitrile group. mdpi.comresearchgate.netnih.gov

The activity of the entire lysyl oxidase family is critically dependent on a copper cofactor. mdpi.comnih.govdrinkharlo.com Copper is indispensable for the catalytic function of LOX, playing a key role in the post-translational formation of the essential LTQ cofactor from a tyrosine precursor within the enzyme. ucdavis.eduresearchgate.net The metal ion is believed to be involved in the electron transfer processes necessary for the oxidative deamination of lysine residues. mdpi.com

Nutritional studies have shown that dietary copper levels directly influence the functional activity of lysyl oxidase. ucdavis.eduresearchgate.net Copper deficiency leads to reduced LOX activity and, consequently, impaired collagen and elastin cross-linking. ucdavis.edu However, copper status does not appear to affect the amount of LOX protein synthesized or the concentration of its messenger RNA. ucdavis.eduresearchgate.net The incorporation of copper into the enzyme is a post-translational event, occurring within the secretory pathway of the cell, likely in the trans-Golgi network. researchgate.netnih.gov Research indicates that protein synthesis is a prerequisite for copper incorporation into prolysyl oxidase. nih.gov

While L-Aminopropionitrile is generally considered a broad-spectrum inhibitor of the LOX family, there has been some ambiguity in the scientific literature regarding its efficacy against specific isoforms, particularly LOXL2. nih.gov Some early reports suggested that BAPN had little to no effect on LOXL2 activity. nih.gov

However, more recent and detailed kinetic studies have clarified this point, demonstrating that BAPN is indeed a potent, dose-dependent inhibitor of LOXL2. nih.gov The inhibition of LOXL2 by BAPN was found to be competitive with respect to its substrates. nih.gov Despite this, the high degree of conservation in the catalytic C-terminus across all LOX family members means that BAPN acts as an inhibitor for both LOX and LOXL2. nih.gov The interest in specific isoforms, driven by their distinct roles in diseases like cancer, has led to the development of novel inhibitors with greater selectivity for LOXL2 over other family members. mdpi.comacs.org

Table 1: Inhibitory Profile of L-Aminopropionitrile (BAPN) on LOX/LOXL Enzymes

Characteristic Description References
Target Enzymes Lysyl Oxidase (LOX) and Lysyl Oxidase-Like (LOXL) Isoforms mdpi.combiocat.comtargetmol.com
Inhibition Type Irreversible, Suicide-Mechanism nih.govbiocat.comnih.govresearchgate.net
Mechanism Covalent modification of the enzyme active site mdpi.comresearchgate.netnih.gov
Binding Initially competitive with substrates, followed by irreversible inactivation researchgate.netnih.gov
Key Interaction Disruption of the Lysine Tyrosylquinone (LTQ) prosthetic group mdpi.com

| LOXL2 Inhibition | Confirmed as a potent, competitive inhibitor | nih.gov |

Impact on Extracellular Matrix (ECM) Biogenesis and Remodeling

The inhibition of LOX enzymes by L-Aminopropionitrile has profound consequences for the structure and stability of the extracellular matrix. The ECM is a dynamic scaffold crucial for tissue architecture, and its properties are largely determined by the cross-linking of its collagen and elastin components. nih.govnih.gov

The primary and most studied effect of L-Aminopropionitrile is the significant impairment of collagen cross-linking. nih.govnih.govresearchgate.netnih.gov By blocking LOX-mediated aldehyde formation, BAPN prevents the subsequent spontaneous condensation reactions that form stable, covalent intermolecular cross-links in collagen. plos.orgplos.org This disruption has been observed in a variety of in vitro and in vivo models. plos.orgplos.orgresearchgate.net

Research shows that BAPN treatment leads to a marked decrease in the formation of mature, trivalent cross-links, such as pyridinoline (B42742) and hydroxylysylpyridinoline (HP), and divalent cross-links like dehydrodihydroxylysinonorleucine (DHLNL) and dehydrohydroxylysinonorleucine (HLNL). plos.orgplos.orgresearchgate.net This results in a matrix with a higher proportion of immature, un-cross-linked collagen molecules. plos.orgplos.org Electrophoretic analysis of collagen from BAPN-treated cultures reveals a reduction or complete inhibition of the formation of β-chains (two cross-linked α-chains) and γ-chains (three cross-linked α-chains), with a corresponding increase in soluble α-chains. plos.orgresearchgate.netfigshare.com This defective cross-linking compromises the structural integrity and mechanical strength of collagenous tissues. plos.orgalgaecal.com

Table 2: Effect of BAPN on Collagen Cross-Linking

Parameter Finding Consequence References
Mature Cross-links Significant decrease in trivalent cross-links (e.g., Pyridinoline, HP) Reduced matrix stability and tensile strength plos.orgplos.orgresearchgate.net
Immature Cross-links Decrease in divalent cross-links (e.g., DHLNL, HLNL) Failure of cross-link maturation pathway plos.orgresearchgate.net
Collagen Chains Inhibition of β- and γ-chain formation; increase in soluble α-chains Accumulation of un-cross-linked collagen precursors plos.orgresearchgate.netfigshare.com

| Collagen Morphology | Impaired alignment and maturation of collagen fibers | Disorganized and mechanically weaker ECM | plos.orgresearchgate.net |

Impairment of Collagen Cross-Linking Formation

Quantification of Specific Collagen Cross-Links (e.g., Dihydroxylysinonorleucine, Hydroxylysinonorleucine, Pyridinoline)

Research has demonstrated that administration of this compound leads to a quantifiable reduction in mature collagen cross-links. In a study involving MC3T3-E1 osteoblastic cells, treatment with BAPN resulted in a dose-dependent decrease in both divalent cross-links, such as dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL), and the trivalent cross-link, pyridinoline. researchgate.net At concentrations of 1.0 and 2.0 mM BAPN, DHLNL and HLNL were undetectable, and pyridinoline was also undetectable at these concentrations. researchgate.net Similarly, in a study on rats, BAPN treatment caused a significant 49% decrease in the pyridinoline content of the aorta compared to control groups. nih.gov These findings underscore the potent inhibitory effect of this compound on the formation of these critical stabilizing molecules in collagen. nih.govresearchgate.net Pyridinoline cross-links are known to be located in both the amino- and carboxy-terminal telopeptides of collagen molecules. nih.gov

Below is a table summarizing the effect of this compound (BAPN) on collagen cross-links in MC3T3-E1 cells.

BAPN ConcentrationDivalent DHLNL LevelsDivalent HLNL LevelsTrivalent Pyridinoline Levels
Control DetectableDetectableDetectable
0.5 mM DecreasedDecreasedSignificantly Decreased
1.0 mM UndetectableUndetectableUndetectable
2.0 mM UndetectableUndetectableUndetectable

Data sourced from a study on MC3T3-E1 cells. researchgate.net

Accumulation of Soluble Collagen Precursors

A direct consequence of inhibiting lysyl oxidase is the accumulation of soluble collagen precursors. Without the necessary cross-linking, newly synthesized collagen molecules are unable to polymerize and insolubilize into stable fibrils. Studies have shown that treatment with this compound leads to an increase in guanidine-HCl-extractable collagen, which represents the pool of soluble, un-cross-linked collagen precursors. nih.gov This buildup indicates a disruption in the normal collagen maturation process. nih.gov

Disruption of Elastin Cross-Linking and Fiber Formation

Elastin, the protein responsible for the elasticity and resilience of tissues like the aorta, skin, and lungs, is also a primary target of this compound. Similar to collagen, the formation of functional elastic fibers depends on lysyl oxidase-mediated cross-linking.

Regulation of Tropoelastin Secretion and Assembly

The inhibition of lysyl oxidase by this compound prevents the cross-linking of tropoelastin, the soluble precursor of elastin. nih.gov This leads to a decrease in the accumulation of insoluble elastin in the extracellular matrix and a corresponding increase in tropoelastin and its fragments in the culture medium of neonatal rat aortic smooth muscle cells. nih.gov The synthesis of tropoelastin begins in the nucleus with the transcription of the ELN gene, followed by its interaction with elastin binding protein (EBP) in the endoplasmic reticulum. researchgate.net The tropoelastin-EBP complex is then secreted to the cell surface where tropoelastin assembles into spherules before being deposited onto a microfibrillar scaffold. researchgate.netnih.gov Finally, in the presence of lysyl oxidase, tropoelastin is cross-linked to form mature elastic fibers. researchgate.net The disruption of this final cross-linking step by BAPN leads to a feedback mechanism where the increased levels of tropoelastin moieties can down-regulate the steady-state levels of elastin mRNA. nih.gov

Modulation of Tissue Stiffness and Mechanical Properties

The biochemical alterations in collagen and elastin cross-linking induced by this compound have profound effects on the mechanical properties of tissues. The reduced cross-linking leads to a decrease in tissue stiffness and tensile strength. In studies on the rat aorta, BAPN treatment resulted in a significantly increased diameter, and reduced maximum load and stiffness compared to controls. nih.gov This demonstrates that even a partial inhibition of the cross-linking process can destabilize the aortic wall. nih.gov

The table below illustrates the mechanical changes observed in the aorta of rats treated with BAPN.

Mechanical PropertyControl GroupBAPN-Treated Group
Aortic Diameter (mm) 1.57 +/- 0.021.64 +/- 0.02
Maximum Load (N) 1.55 +/- 0.041.08 +/- 0.08
Maximum Stiffness (N) 4.49 +/- 0.143.34 +/- 0.10

Data from a study on the thoracic aorta of young rats. nih.gov

Cellular Responses and Pathway Modulation in Research Contexts

The effects of this compound extend beyond the extracellular matrix, influencing the behavior of various cell types involved in tissue formation and maintenance.

Effects on Cell Proliferation and Differentiation (e.g., Osteoblasts, Chondrocytes, Stromal Cells)

The impact of this compound on cell proliferation and differentiation is complex and appears to be cell-type specific.

Osteoblasts: In vitro studies on MC3T3-E1 osteoblastic cells have shown that BAPN can influence their proliferation. nih.gov For instance, at concentrations of 1mM, 2mM, and 5mM, BAPN significantly increased proliferation after 24 hours. nih.gov However, other studies have reported that BAPN can down-regulate the multiplication of MC3T3-E1 cells. nih.gov Furthermore, BAPN has been shown to affect osteoblastic differentiation. While it can down-regulate the expression of genes crucial for stable matrix formation like lysyl hydroxylase (Plod2) and lysyl oxidase (Lox), it can also stimulate the expression of Runx2, a key regulator of osteoblastic differentiation. nih.gov In some contexts, osteoblastic cells grown on low cross-linked matrices created by BAPN treatment showed increased alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation. nih.gov

Chondrocytes: Chondrocytes, the primary cells in cartilage, are also affected by the altered extracellular matrix environment induced by BAPN. The process of chondrogenesis involves cell condensation and differentiation, which is influenced by cell-matrix interactions. nih.gov In osteoarthritic cartilage, chondrocytes can undergo a differentiation process similar to that of growth plate chondrocytes, expressing markers of both early and late differentiation. nih.gov While direct studies on the effect of this compound on chondrocyte proliferation and differentiation are part of broader research into cartilage repair, the modulation of the collagen matrix is a key factor. nih.gov

Stromal Cells: Bone marrow-derived stromal cells (BMSCs) have shown increased initial adhesion, proliferation, and ALP activity when seeded on low cross-linked collagen matrices produced by BAPN treatment. nih.gov This suggests that the altered matrix can stimulate the osteogenic potential of these multipotent cells. nih.gov In the context of hematological malignancies, mesenchymal stromal cells (MSCs) play a role in the bone marrow microenvironment. researchgate.net The influence of the ECM on the behavior of both healthy and malignant cells is an active area of research.

Influence on Cell Migration and Invasion in In Vitro Models (e.g., cervical carcinoma cells)

This compound, through its active form BAPN, has been shown to inhibit the migration and invasion of cancer cells in various in vitro models. A key example is its effect on cervical carcinoma cells.

In a study investigating the role of lysyl oxidase (LOX) in hypoxia-induced metastasis of cervical cancer, it was observed that hypoxia upregulated the expression and catalytic activity of LOX in HeLa and SiHa cervical cancer cells. This increase in LOX activity was associated with the cells adopting a mesenchymal-like morphology, a hallmark of the epithelial-to-mesenchymal transition (EMT), which is a critical process in cancer cell invasion and metastasis. patsnap.com

Treatment with β-aminopropionitrile (BAPN), a specific inhibitor of LOX, effectively blocked these hypoxia-induced changes. BAPN inhibited the morphological transformation of the cervical cancer cells and, consequently, their invasive and migratory capacities. patsnap.comh1.co This suggests that the anti-invasive and anti-migratory effects of BAPN are mediated through the inhibition of LOX-dependent EMT. patsnap.com

Further research in other cancer models, such as breast cancer, corroborates these findings. Studies have demonstrated that BAPN can diminish the metastatic colonization potential of circulating breast cancer cells by likely interfering with the processes of extravasation and/or tissue colonization. nih.govplos.org

In Vitro ModelCell Line(s)Key Findings
Cervical CarcinomaHeLa, SiHaBAPN inhibits hypoxia-induced cell migration and invasion by blocking the epithelial-to-mesenchymal transition (EMT). patsnap.comh1.co
Breast CancerMDA-MB-231-Luc2BAPN reduces the metastatic colonization potential of circulating cancer cells. nih.govplos.org
FibroblastsChicken TendonBAPN inhibits fibroblast migration in a dose-dependent manner. researchgate.net

Regulation of Gene and Protein Expression Related to ECM and Metabolism

The influence of this compound extends to the regulation of genes and proteins that are pivotal in structuring the extracellular matrix and governing cellular metabolism.

In the context of epithelial-to-mesenchymal transition (EMT) in cervical cancer cells, treatment with BAPN under hypoxic conditions led to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as α-smooth muscle actin (α-SMA) and vimentin (B1176767). patsnap.com This shift in protein expression signifies a reversal of the EMT process, contributing to the reduced migratory and invasive potential of the cancer cells. patsnap.com

Furthermore, in studies related to metabolic diseases, BAPN has been shown to modulate the expression of key metabolic regulators. In a rat model of diet-induced obesity, BAPN treatment prevented the downregulation of adiponectin and glucose transporter 4 (GLUT4) in white adipose tissue. nih.gov Adiponectin is a crucial adipokine with insulin-sensitizing and anti-inflammatory properties, while GLUT4 is a primary transporter for insulin-mediated glucose uptake into cells. Additionally, BAPN prevented the increase in the suppressor of cytokine signaling 3 (SOCS3), a protein implicated in insulin (B600854) resistance. nih.gov These findings were also replicated in an in vitro model of insulin-resistant 3T3-L1 adipocytes. nih.gov

Gene/ProteinCell/Tissue TypeEffect of BAPN
α-SMA Cervical Cancer Cells (HeLa, SiHa)Downregulation (reversal of EMT) patsnap.com
Vimentin Cervical Cancer Cells (HeLa, SiHa)Downregulation (reversal of EMT) patsnap.com
E-cadherin Cervical Cancer Cells (HeLa, SiHa)Upregulation (reversal of EMT) patsnap.com
GLUT4 White Adipose Tissue, 3T3-L1 AdipocytesPrevention of downregulation nih.gov
Adiponectin White Adipose Tissue, 3T3-L1 AdipocytesPrevention of downregulation nih.gov
SOCS3 White Adipose Tissue, 3T3-L1 AdipocytesPrevention of increase nih.gov

Interactions with Other Biochemical Pathways

The mechanisms of this compound also involve interactions with other significant biochemical signaling pathways.

Monoamine Oxidase (MAO): Research has explored the relationship between aminopropionitriles and monoamine oxidase (MAO), an enzyme family involved in the metabolism of neurotransmitters. In vitro studies using rat liver mitochondria and bovine plasma MAO have shown that β-aminopropionitrile (BAPN) is oxidized by MAO. However, it was found that BAPN did not inhibit MAO activity in the brain or liver of rats in vivo. Furthermore, in vivo inhibition of MAO activity did not alter the neurotoxic effects of other aminopropionitriles, suggesting that MAO is not directly involved in mediating the neurotoxicity of this class of compounds.

mTOR Pathway: Currently, there is a lack of direct scientific evidence detailing the interaction between this compound or its active metabolite, β-aminopropionitrile, and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. While the mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and lysyl oxidase inhibitors are known to impact these processes, a definitive link between BAPN and the mTOR pathway has not been established in the available research. Further investigation is required to elucidate any potential crosstalk between the inhibition of lysyl oxidase and mTOR signaling.

Applications of L Aminopropionitrile Hydrochloride in Experimental Research Models

In Vitro Cellular and Tissue Culture Systems

In controlled in vitro environments, L-aminopropionitrile hydrochloride allows researchers to precisely manipulate the maturation of the extracellular matrix, thereby isolating its influence on cellular behavior and tissue mechanics.

This compound is extensively used to study the synthesis and maturation of collagen and elastin (B1584352) by disrupting the final, critical step of cross-linking. In cultures of MC3T3-E1 osteoblasts, treatment with BAPN leads to a dose-dependent inhibition of β-chain (dimer) and γ-chain (trimer) formation in type I collagen, while the synthesis of individual α-chains remains largely unaffected. This demonstrates a specific blockade of intermolecular cross-linking rather than protein synthesis itself. While lower concentrations of BAPN may not alter the total quantity of collagen produced, they significantly impair the alignment and maturation of collagen fibers. plos.org

Similarly, studies on neonatal rat aortic smooth muscle cells reveal that the addition of BAPN causes a marked decrease in the accumulation of insoluble elastin. nih.gov Instead, the soluble precursor, tropoelastin, and its fragments accumulate in the culture medium. nih.govnih.gov This effect is not due to a decrease in the initial synthesis of the tropoelastin monomer. In fact, research indicates that the BAPN-induced accumulation of tropoelastin moieties can lead to a feedback mechanism that down-regulates the steady-state levels of elastin mRNA. nih.gov This highlights BAPN's utility in studying the regulatory pathways governing elastogenesis.

Table 1: Effect of β-Aminopropionitrile (BAPN) on Collagen Cross-linking in MC3T3-E1 Osteoblast Cultures This table summarizes findings on how BAPN treatment affects the ratio of mature to immature collagen cross-links.

Treatment GroupKey FindingObservationSource
Control (No BAPN)Presence of mature and immature cross-linksFourier-transform infrared spectroscopy (FTIR) identifies peaks for both mature (hydroxylysylpyridinoline, HP) and immature cross-links. plos.org
BAPN-TreatedDecreased Mature to Immature Cross-link RatioA significant reduction in the peak area corresponding to mature HP cross-links was observed, while the peak area for immature cross-links was not significantly affected. plos.org

The structural integrity of the ECM is fundamental to how cells sense and respond to their physical environment. By altering matrix mechanics, this compound provides a model for investigating cell-matrix interactions and mechanotransduction. The inhibition of LOX-mediated cross-linking directly weakens the collagen network, which in turn affects cellular adhesion, migration, and signaling. For instance, in human umbilical vein endothelial cells (HUVECs), BAPN has been shown to inhibit cell migration. nih.gov This is significant because endothelial cell motility is crucial for angiogenesis and relies heavily on interactions with the surrounding matrix. nih.gov

The process of mechanotransduction, where cells convert mechanical stimuli into biochemical signals, is intimately linked to the stiffness of the ECM. A properly cross-linked matrix provides the necessary resistance for cells to generate traction forces, which are critical for the maturation of focal adhesions and subsequent signaling cascades. By preventing collagen cross-linking, BAPN effectively creates a more compliant or "softer" matrix, allowing researchers to study how cells behave in an environment that mimics certain pathological states, such as the initial stages of tumor invasion where matrix remodeling is rampant.

Epithelial-mesenchymal transition (EMT) is a cellular reprogramming process implicated in development, fibrosis, and cancer metastasis, where epithelial cells acquire a migratory, mesenchymal phenotype. spandidos-publications.comnih.gov Emerging research has identified LOX as a key regulator of this transition. This compound has been instrumental in clarifying this role. In studies involving cervical and hepatocellular carcinoma cell lines, BAPN has been shown to block or reverse EMT. spandidos-publications.comresearchgate.netnih.govnih.gov

Under hypoxic conditions, which are common in solid tumors, cancer cells often undergo EMT. Treatment with BAPN can prevent these hypoxia-induced changes. For example, in HeLa and SiHa cervical cancer cells, BAPN treatment prevented the cells from acquiring an elongated, spindle-like morphology and blocked the associated molecular changes, such as the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers like vimentin (B1176767) and α-smooth muscle actin (α-SMA). spandidos-publications.comresearchgate.netnih.gov These findings suggest that LOX activity is crucial for the EMT process and that its inhibition can reduce the invasive and migratory capabilities of cancer cells. researchgate.netnih.gov

Table 2: Effect of BAPN on EMT Marker Proteins in Hypoxia-Induced Cervical Cancer Cells This table illustrates the ability of BAPN to counteract the changes in key protein markers associated with Epithelial-Mesenchymal Transition (EMT) in cancer cells exposed to hypoxic conditions.

EMT MarkerChange with HypoxiaEffect of BAPN TreatmentSource
E-cadherin (Epithelial)DownregulatedPrevented downregulation spandidos-publications.com
Vimentin (Mesenchymal)UpregulatedInhibited upregulation spandidos-publications.com
α-SMA (Mesenchymal)UpregulatedInhibited upregulation spandidos-publications.com

In Vivo Animal Models for Mechanistic Elucidation (Excluding Clinical Outcomes)

In vivo studies using this compound allow for the investigation of complex tissue-level phenomena in a systemic biological context, providing insights that are not possible from cell culture alone.

The administration of L-aminopropionitrile to animals induces a condition known as lathyrism, which serves as a powerful experimental model for studying diseases of connective tissue. This condition is characterized by a profound weakening of collagen- and elastin-rich tissues due to the inhibition of cross-linking. The classic model involves using chick embryos, where the effects on skeletal development and collagen extractability are readily observed. Studies using radiolabeled BAPN in chick embryos have shown that the compound distributes rapidly and widely throughout the tissues. The primary consequence is a dramatic increase in the amount of newly synthesized collagen that can be extracted with saline solutions, indicating it has not been incorporated into the stable, insoluble matrix.

In the context of lathyrism models, L-aminopropionitrile is particularly valuable for research into bone and cartilage remodeling. In lathyritic chick embryos, bone collagen is synthesized but fails to properly mature, leading to the formation of radioactive spicules that are easily removed by saline extraction, unlike in normal bone. Autoradiographic studies support the finding that this extractable collagen represents newly synthesized protein organized into fibrous structures within the bone that have failed to stabilize.

In cartilage, BAPN inhibits the formation of critical collagen cross-links like dihydroxylysinonorleucine. This disruption has functional consequences, as demonstrated in studies of integrative cartilage repair. When pairs of cartilage explants are cultured in the presence of BAPN, their ability to integrate and form a mechanically stable bond is almost completely inhibited. This indicates that the formation of covalent cross-links at the repair interface is essential for successful cartilage healing. These models are crucial for understanding the molecular prerequisites for tissue repair and for developing strategies to enhance it.

Induction of Connective Tissue Pathologies for Study (e.g., Experimental Lathyrism Models)

Aortic and Vascular Biology Research (e.g., abdominal aortic aneurysm models)

This compound is extensively used to induce aortic aneurysms and dissections in animal models, particularly in mice and rats. amegroups.orgnih.gov This provides a valuable platform for investigating the pathogenesis of these life-threatening conditions. The inhibition of lysyl oxidase by BAPN disrupts the normal cross-linking of collagen and elastin in the aortic wall, leading to a weakened and disorganized extracellular matrix. amegroups.org This mimics key pathological features observed in human aortic diseases. amegroups.org

Research has shown that BAPN administration can lead to a variety of aortic pathologies, including luminal dilatation, medial dissection, and even rupture. nih.govnih.gov The severity and location of these pathologies can be influenced by factors such as the animal's age, strain, and the presence of other stimuli like angiotensin II. nih.govnih.gov For instance, younger mice (3-4 weeks old) are more susceptible to developing BAPN-induced aortic pathologies compared to older mice. nih.gov Studies have also noted regional differences in the aorta's response to BAPN, with the ascending thoracic aorta often exhibiting profound dilatation, while the descending thoracic aorta is more prone to dissection. nih.govbiorxiv.org

The BAPN-induced model allows for detailed investigation into the cellular and molecular mechanisms underlying aneurysm formation. Histological analyses of aortas from BAPN-treated animals reveal significant disruption of elastic fibers, disordered collagen deposition, and an inflammatory response characterized by the infiltration of leukocytes. nih.govamegroups.org These models are crucial for testing potential therapeutic interventions aimed at preventing or reversing aortic aneurysms.

Table 1: Key Findings in BAPN-Induced Aortic and Vascular Research

Research Focus Key Findings Animal Model
Aortic Aneurysm and Dissection BAPN induces aortic pathologies mimicking human disease, including luminal dilatation and medial dissection. nih.govnih.gov Mice (C57BL/6J) nih.gov
Pathological Mechanisms Inhibition of lysyl oxidase by BAPN disrupts collagen and elastin cross-linking, weakening the aortic wall. amegroups.org Rats (Sprague-Dawley) amegroups.org
Regional Aortic Differences The ascending aorta often shows profound dilatation, while the descending aorta is more prone to dissection. nih.govbiorxiv.org Mice (C57BL/6J) nih.gov
Inflammatory Response BAPN treatment leads to leukocyte infiltration and inflammation in the aortic wall. nih.gov Mice nih.gov
Combined Models Co-administration of BAPN with angiotensin II enhances the development of aortic aneurysms. nih.gov Mice nih.gov
Tendon and Ligament Mechanobiology Studies

In the field of orthopedics and sports medicine, this compound is a valuable tool for studying the mechanobiology of tendons and ligaments. By inhibiting collagen cross-linking, BAPN alters the mechanical properties of these tissues, making them weaker and more susceptible to injury. nih.gov This allows researchers to investigate the relationship between extracellular matrix structure and tissue function.

Experimental studies using BAPN have demonstrated a decrease in collagen synthesis and alterations in the cellular morphology of tenocytes. nih.gov These changes lead to a reduction in the tensile strength of the tendon, providing insights into the processes of tendon healing and the development of tendinopathies. By creating a controlled model of weakened connective tissue, researchers can evaluate the efficacy of various therapeutic strategies, such as the application of growth factors, to enhance tissue repair. For example, studies have investigated the effects of insulin-like growth factor-I (IGF-I) in combination with BAPN to understand its potential to counteract the negative effects of impaired collagen cross-linking. nih.gov

Investigation of Tissue Fibrosis Mechanisms (e.g., Pulmonary, Hepatic)

Fibrosis, the excessive accumulation of extracellular matrix, is a hallmark of many chronic diseases. This compound is used in experimental models to investigate the mechanisms of fibrosis in various organs, including the lungs and liver. nih.govtaylorandfrancis.com By inhibiting lysyl oxidase, BAPN prevents the maturation and cross-linking of collagen, a key step in the fibrotic process. nih.gov

In models of pulmonary fibrosis, BAPN has been shown to prevent the accumulation of collagen in response to fibrotic stimuli. taylorandfrancis.com Similarly, in studies of hepatic fibrosis, BAPN has been used to explore the role of lysyl oxidase in the progression of liver disease. taylorandfrancis.com These models are instrumental in identifying and validating new therapeutic targets aimed at halting or reversing fibrosis. For example, research has explored the co-administration of BAPN with other agents to enhance the anti-fibrotic effect. taylorandfrancis.com

Table 2: BAPN in Fibrosis Research

Organ Research Focus Key Findings
Lung Pulmonary Fibrosis BAPN can prevent collagen accumulation in experimental models of lung fibrosis. taylorandfrancis.com
Liver Hepatic Fibrosis BAPN is used to study the role of lysyl oxidase in the progression of liver fibrosis. taylorandfrancis.com
Esophagus Corrosive Esophageal Burns BAPN has shown a protective effect against the development of fibrosis and stenosis. nih.gov

Modeling Neurodegeneration for Mechanistic Inquiry

Emerging research has highlighted a role for this compound in modeling neurodegenerative processes. nih.gov Studies have shown that BAPN can induce progressive, dose-dependent degeneration of neurons in culture. nih.gov This effect is characterized by a loss of synapses and a thinning of neuronal prolongations. nih.gov

The ability of BAPN to induce neuronal changes suggests its potential as a tool to study the mechanisms underlying neurodegenerative diseases. By creating an in vitro model of neuronal damage, researchers can investigate the molecular pathways involved in neuronal cell death and explore potential neuroprotective strategies. The neurotoxic effects of BAPN appear to be distinct from its effects on collagen and elastin, suggesting a multifaceted mechanism of action that warrants further investigation. nih.gov

Exploring Metastatic Colonization Mechanisms in Cancer Research

In the field of oncology, this compound is used to investigate the role of the extracellular matrix in cancer metastasis. nih.govresearchgate.net The enzyme lysyl oxidase, which is inhibited by BAPN, has been implicated in promoting tumor cell invasion and metastasis. mdpi.com By remodeling the ECM, LOX can create a microenvironment that is conducive to tumor cell migration and colonization of distant sites.

Studies using BAPN in animal models of breast cancer have shown that inhibiting LOX can significantly reduce the frequency of metastases to both soft tissues and skeletal sites. nih.govresearchgate.net This effect is thought to be due to the role of LOX in facilitating the extravasation and initial tissue colonization by circulating tumor cells. nih.gov Interestingly, BAPN does not appear to affect the growth of already established metastases, suggesting that LOX activity is most critical during the early stages of the metastatic cascade. nih.govresearchgate.net These findings support the concept that targeting LOX could be a viable strategy for preventing metastasis. nih.govmdpi.com

Table 3: BAPN in Metastasis Research

Cancer Type Research Focus Key Findings Animal Model
Breast Cancer Metastatic Colonization BAPN reduces the frequency of metastases to soft tissue and skeletal sites. nih.gov Mice nih.gov
Breast Cancer Mechanism of Action BAPN is thought to inhibit extravasation and/or initial tissue colonization by circulating tumor cells. nih.gov Mice nih.gov
Breast Cancer Therapeutic Potential LOX inhibition is suggested as a potential strategy for metastasis prevention. nih.govmdpi.com Mice nih.gov

Ex Vivo Tissue Explant Studies

Ex vivo tissue explant models provide a valuable bridge between in vitro cell culture and in vivo animal studies. nih.gov These models maintain the three-dimensional architecture and cellular heterogeneity of the original tissue, allowing for more physiologically relevant investigations. nih.govnih.gov this compound is utilized in ex vivo studies to investigate its effects on various tissues in a controlled laboratory setting.

For example, ex vivo studies on equine tendons have used BAPN to investigate its impact on tendon metabolism and the effects of growth factors on tissue repair. nih.gov In vascular research, ex vivo models of arteriovenous fistulas have been treated with BAPN to study its effects on vascular remodeling and compliance. nih.gov These studies have demonstrated that BAPN can reduce fibrosis and improve vascular distensibility. nih.gov The use of BAPN in ex vivo explants allows for detailed analysis of its effects on tissue mechanics, cell behavior, and extracellular matrix organization without the systemic complexities of in vivo models.

Analytical Methodologies for L Aminopropionitrile Hydrochloride and Its Biochemical Effects in Research

Chromatographic Techniques

Chromatographic techniques are fundamental in the analysis of L-Aminopropionitrile hydrochloride, often referred to as β-aminopropionitrile (BAPN) in research, and its impact on biological systems. These methods allow for the separation, identification, and quantification of the compound, its metabolites, and the specific biomolecules it affects, such as collagen cross-links.

High-Performance Liquid Chromatography (HPLC) for Cross-Link Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial tool for investigating the inhibitory effect of L-Aminopropionitrile on lysyl oxidase, the enzyme responsible for collagen and elastin (B1584352) cross-linking. By analyzing the levels of specific cross-link products, researchers can quantify the extent of lysyl oxidase inhibition.

In studies involving BAPN treatment, HPLC is frequently employed to measure the concentration of mature, trivalent cross-links like pyridinoline (B42742) (HP) and deoxypyridinoline (B1589748) (LP), as well as divalent, immature cross-links such as dehydrodihydroxylysinonorleucine (DHLNL) and dehydrohydroxylysinonorleucine (HLNL). plos.org Research has shown that BAPN administration leads to a dose-dependent decrease in both divalent and trivalent cross-links. plos.org For instance, in one study, treatment with BAPN resulted in a significant reduction in the peak percent area of the mature cross-link hydroxylysylpyridinoline (HP). nih.gov The analysis of collagen cross-links is often performed after acid hydrolysis of the tissue sample, followed by separation and quantification using a C18 reverse-phase HPLC column and fluorescence detection. nih.gov

The table below summarizes findings from a study investigating the effects of BAPN on collagen cross-links in an in vitro model.

Treatment GroupMature Cross-link (HP) Peak Area (%)Immature Cross-link Peak Area (%)Mature to Immature Cross-link Ratio
ControlSignificantly HigherNo Significant DifferenceHigher
BAPN-Treated (0.25mM)Significantly ReducedNo Significant DifferenceDecreased

Data adapted from a study on the in vitro effects of BAPN on collagen morphology and composition. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Quantification and Metabolite Identification in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of L-Aminopropionitrile and the identification of its metabolites in various biological matrices, such as plasma and tissue samples. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

A validated LC-MS/MS assay has been developed for the quantification of BAPN in mouse plasma and tumors. nih.gov This method involves the derivatization of BAPN with dansyl chloride to improve its chromatographic and ionization properties. nih.govresearchgate.net The separation is typically achieved on a C18 column with a gradient elution, and detection is performed using an electrospray ionization (ESI) source operating in positive or negative ion mode. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as deuterated BAPN, ensures high accuracy and precision. nih.gov This methodology has been successfully applied to pharmacokinetic studies, demonstrating the distribution of BAPN to tumor tissues. nih.gov

Furthermore, LC-MS/MS is a powerful tool for metabolite identification. nih.govyoutube.com By analyzing the mass-to-charge ratio (m/z) of parent and fragment ions, researchers can elucidate the structures of BAPN metabolites formed in vivo.

The table below outlines the key parameters of a published LC-MS/MS method for BAPN quantification. nih.gov

ParameterDescription
Derivatization AgentDansyl chloride
Chromatographic ColumnC18 HypersylGold (100 x 2.1 mm, 3.0 µm)
Mobile PhaseGradient elution with water and acetonitrile, both containing 0.1% acetic acid
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
DetectionSelected Reaction Monitoring (SRM)
Linear Range (in plasma)10-500 ng/mL
Lower Limit of Quantification (in plasma)2.5 ng/mL

Thin-Layer Chromatography (TLC) for Separation

Thin-Layer Chromatography (TLC) is a straightforward and cost-effective chromatographic technique that can be used for the separation and qualitative identification of L-Aminopropionitrile from other compounds, particularly amino acids, in biological fluids. nih.goviitg.ac.inamrita.edu

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). iitg.ac.inamrita.edu For the analysis of amino compounds like L-Aminopropionitrile, a developing reagent such as ninhydrin (B49086) is often sprayed on the plate after separation to visualize the spots. amrita.edu Ninhydrin reacts with most amino acids to produce a characteristic purple or blue color, while some, like proline, yield a yellow-orange spot. iitg.ac.in

A published method for the TLC of beta-aminopropionitrile demonstrated its effective separation from amino acids in rat liver perfusion fluid without the need for prior solvent extraction. nih.gov This highlights the utility of TLC for rapid screening and qualitative analysis in research settings. nih.govnih.gov

Spectroscopic and Spectrophotometric Approaches

Spectroscopic techniques, particularly Fourier Transform Infrared Spectroscopy (FTIR), are valuable for investigating the biochemical effects of L-Aminopropionitrile on collagen structure. FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its chemical bonds and molecular structure.

In the context of BAPN research, FTIR has been used to assess changes in the secondary structure of collagen and to analyze the ratio of mature to immature cross-links. nih.gov Specific peaks in the infrared spectrum correspond to the vibrational modes of the amide I band of collagen, which are sensitive to the protein's conformation. Furthermore, distinct spectral regions can be associated with mature (e.g., hydroxylysylpyridinoline) and immature cross-links. nih.gov Studies have shown that BAPN treatment leads to a decrease in the ratio of mature to immature cross-links, which can be quantified by analyzing the respective peak areas in the FTIR spectrum. nih.gov

Radiochemical Assays for Biosynthesis and Enzyme Activity

Radiochemical assays are highly sensitive methods used to trace the metabolic fate of precursors and to measure the rates of biosynthesis and enzyme activity. In the study of L-Aminopropionitrile's effects, radiolabeled precursors of collagen and proteoglycans are employed to monitor their synthesis and incorporation into the extracellular matrix.

Radiolabeled Precursor Incorporation (e.g., [3H]Proline, [14C]Lysine, [35S]Sulfate)

The incorporation of radiolabeled amino acids is a classic technique to study collagen biosynthesis and the effects of inhibitors like BAPN.

[3H]Proline: Proline is a major constituent of collagen. The incorporation of tritiated proline ([3H]Proline) is widely used as a measure of collagen synthesis. nih.govcapes.gov.brresearchgate.net In studies with BAPN, an increase in the amount of newly synthesized, [3H]proline-labeled collagen that is extractable from tissues indicates an inhibition of cross-linking and a failure of the collagen to stabilize within the extracellular matrix. nih.gov

[14C]Lysine and [3H]Lysine: Lysine (B10760008) is a critical amino acid for the formation of collagen cross-links. Following BAPN treatment, which inhibits lysyl oxidase, the incorporation and localization of radiolabeled lysine ([14C]Lysine or [3H]Lysine) are altered. nih.govkarger.com Autoradiographic studies have shown that in BAPN-treated embryonic bones, there is a significant intracellular retention of [3H]lysine label, with a corresponding reduction in the matrix. nih.govkarger.com This provides direct evidence that BAPN disrupts the maturation and extrusion of collagen involving lysyl residues. nih.govkarger.com In lathyritic animals, the formation of β-chains in collagen, which are derived from the intramolecular cross-linking of α-chains, is markedly reduced, a defect that can be monitored using radiolabeled glycine (B1666218) or lysine. capes.gov.br

The table below summarizes the observed effects of BAPN on the incorporation of radiolabeled precursors in bone and cartilage tissue.

Radiolabeled PrecursorObserved Effect of BAPN TreatmentBiochemical Interpretation
[3H]ProlineIncreased extractability of radiolabeled collagenInhibition of collagen cross-linking and maturation nih.gov
[3H]LysineIncreased intracellular retention, decreased matrix incorporationInhibition of lysyl-derived cross-link formation and altered collagen extrusion nih.govkarger.com

Lysyl Oxidase Activity Assays (e.g., Tritium (B154650) Release)

A traditional and highly sensitive method for quantifying lysyl oxidase (LOX) activity in biological samples is the tritium release assay. und.edu This technique is instrumental in studying the inhibitory effects of compounds like β-aminopropionitrile (BAPN). The principle of the assay involves culturing cells or using tissue homogenates with a substrate containing lysine residues radiolabeled with tritium ([³H]), such as l-[4,5-³H]lysine. nih.gov

The enzymatic action of LOX on the [³H]lysine within collagen or elastin substrates results in the oxidative deamination of the lysine side chain. This reaction specifically releases a tritium atom from the carbon skeleton, which then becomes part of the aqueous environment as tritiated water ([³H]H₂O). nih.gov The amount of radioactivity in the water, which can be isolated and measured using a scintillation counter, is directly proportional to the LOX enzyme activity.

To determine the specific inhibition by BAPN, parallel experiments are conducted in the presence and absence of the inhibitor. The difference in tritium release between the untreated and BAPN-treated samples represents the BAPN-inhibitable LOX activity. nih.gov Research on aortic lysyl oxidase has established that BAPN acts as a potent irreversible inhibitor, with studies demonstrating a time- and temperature-dependent inactivation of the enzyme. The initial interaction is competitive with substrates, and kinetic analyses have determined an inhibition constant (KI) for BAPN of approximately 6 µM. nih.govresearchgate.net

Molecular Biology and Histological Techniques in Research

The investigation of L-aminopropionitrile's effects extends to the molecular and cellular levels, where techniques in molecular biology and histology are used to dissect the pathways affected by lysyl oxidase inhibition.

Gene Expression Analysis (e.g., RT-qPCR)

Quantitative reverse transcription PCR (RT-qPCR) is a powerful technique used to measure changes in the expression of specific genes in response to L-aminopropionitrile treatment. ashpublications.org This method allows for the precise quantification of messenger RNA (mRNA) levels, providing insight into the cellular response to inhibited collagen cross-linking. nih.gov The process involves extracting RNA from cells or tissues, converting it to complementary DNA (cDNA) through reverse transcription, and then amplifying the target cDNA with gene-specific primers in a real-time PCR instrument. frontiersin.org

Studies using RT-qPCR have revealed complex regulatory feedback mechanisms. For instance, some research indicates that inhibiting LOX with BAPN can lead to a compensatory upregulation of genes involved in the extracellular matrix (ECM) formation. In one study on osteoblasts, low concentrations of BAPN led to a significant upregulation of genes for type I collagen (COL1A1 and COL1A2) and bone morphogenic protein-1 (BMP-1), an enzyme that activates pro-LOX. nih.gov Conversely, other studies on osteoblasts found no significant change in the expression of genes encoding LOX or type I collagen after BAPN treatment. nih.gov In a model of diet-induced obesity, LOX mRNA levels were found to be significantly increased in adipose tissue, an effect that was correlated with collagen deposition. nih.gov Furthermore, research on aortic smooth muscle cells has shown that BAPN treatment, and the subsequent accumulation of tropoelastin fragments, can lead to a downregulation of the steady-state levels of elastin mRNA. nih.gov

Table 1: Research Findings on Gene Expression Changes Induced by β-Aminopropionitrile (BAPN) This table is interactive. You can sort and filter the data.

Gene(s) Analyzed Cell/Tissue Type Observed Effect of BAPN Reference
COL1A1, COL1A2, BMP-1 Osteoblasts Upregulation nih.gov
LOX, Type I Collagen Osteoblasts No significant change nih.gov
Elastin Aortic Smooth Muscle Cells Downregulation nih.gov
LOX MC3T3-E1 Osteoblasts Upregulation figshare.com

Protein Analysis (e.g., Western Blotting, Autoradiography)

Western Blotting

Western blotting, or immunoblotting, is a widely used technique to detect and quantify specific proteins within a sample. ahajournals.orgnih.gov The process involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to identify the protein of interest. researchgate.net In the context of L-aminopropionitrile research, Western blotting is frequently used to measure the levels of LOX protein. For example, studies have used this method to demonstrate increased LOX protein levels in the adipose tissue of obese animal models and to confirm its presence in endothelial cells. nih.govspandidos-publications.com Electrophoretic analysis has also been used to visualize the direct consequence of LOX inhibition, showing that BAPN treatment prevents the formation of higher molecular weight collagen cross-linked chains (β- and γ-chains), resulting in an accumulation of monomeric α-chains. figshare.com

Autoradiography

Autoradiography is a technique that uses radiolabeled molecules to visualize their distribution within tissues and cells. nih.govnih.gov This method has been applied to track the fate of collagen and to understand how BAPN affects its stability. In one key study, researchers used the radiolabeled amino acid L-proline-H-³, a precursor for collagen synthesis, to label the mature, insoluble collagen in the prepartum rat uterus. und.edu By subsequently treating the animals with BAPN and analyzing tissue sections with autoradiography, they could trace the labeled collagen. The study observed changes in the distribution of the radioactive signal, suggesting that BAPN may affect the stability and turnover of even previously synthesized and cross-linked collagen fibers. und.edu In other applications, radiolabeled BAPN itself has been used to study its covalent binding to the lysyl oxidase enzyme, confirming its mechanism as an irreversible inhibitor. nih.gov

Immunofluorescence and Histochemical Staining for ECM Components (e.g., Picrosirius Red)

Histological techniques are essential for visualizing the structural changes in the extracellular matrix (ECM) caused by L-aminopropionitrile. Immunofluorescence uses antibodies tagged with fluorescent dyes to label specific proteins, such as different types of collagen or elastin, within a tissue section, allowing for high-resolution microscopic imaging.

A widely used histochemical stain for this purpose is Picrosirius Red. researchgate.net This anionic dye binds specifically to the cationic groups in collagen molecules, aligning parallel to the long axis of the fibers. nih.gov When viewed under polarized light, the enhanced birefringence of the stained collagen reveals details about its structure and maturity. Thicker, more mature, and highly organized collagen fibers typically appear as red or orange, while thinner, less organized, and immature fibers appear yellow or greenish. nih.gov Researchers have used Picrosirius Red staining to demonstrate that while BAPN treatment may not significantly reduce the total amount of collagen, it severely impairs the alignment and maturation of collagenous fibers, as indicated by a shift from red/orange to yellow/green birefringence. researchgate.netfigshare.com This technique provides powerful visual evidence of the functional consequences of LOX inhibition on tissue architecture.

Biomechanical Characterization of Tissue Properties (e.g., tensile strength, modulus)

The disruption of collagen and elastin cross-linking by L-aminopropionitrile has profound consequences for the mechanical integrity of connective tissues. Various biomechanical testing methods are employed to quantify these changes. Techniques such as tensile testing are used to measure properties like ultimate tensile strength (the maximum stress a material can withstand), stiffness, and the elastic modulus (a measure of stiffness).

Research has consistently shown that BAPN administration weakens connective tissues. In a study on developing embryonic tendons, treatment with BAPN did not alter the collagen content or the microscopic organization of collagen fibers. However, it caused a dramatic reduction in the tissue's elastic modulus, with a decrease of up to 68.4% measured using nanoscale atomic force microscopy (AFM). researchgate.net Similarly, studies on aortic tissue in mice found that BAPN administration compromised the contractile properties of the vessel wall, a critical factor in the development of aortopathies like aneurysms and dissections. ahajournals.org These findings underscore the critical role of LOX-mediated cross-links in providing tensile strength and resilience to tissues that bear mechanical loads.

Table 2: Effect of β-Aminopropionitrile (BAPN) on Tendon Elastic Modulus This table is interactive. You can sort and filter the data.

Developmental Stage Treatment Reduction in Elastic Modulus (%) Significance (p-value) Reference
HH 40 BAPN 38.8% < 0.05 researchgate.net

Emerging Research Frontiers and Theoretical Considerations

Deeper Mechanistic Insights into LOX/LOXL Isoenzyme Specificity and Selectivity

L-Aminopropionitrile hydrochloride (BAPN) is a well-established, irreversible inhibitor of the lysyl oxidase (LOX) family of enzymes. nih.gov It functions as a pan-LOX(L) inhibitor, meaning it does not exhibit significant selectivity between the different LOX and LOX-like (LOXL) isoenzymes. nih.gov This lack of specificity has been a driving force in the development of novel inhibitors with improved isoenzyme-selective profiles. plos.org

The LOX family consists of five isoenzymes in mammals: LOX and LOXL1-4. nih.govpurdue.edu These enzymes share a conserved C-terminal catalytic domain that includes a copper-binding site and a vital lysyl-tyrosylquinone (LTQ) cofactor. nih.govpurdue.edu However, they are categorized into two subgroups based on the structure of their N-termini. LOX and LOXL1 possess a basic propeptide at their N-terminus that must be cleaved for the enzyme to become active. nih.gov In contrast, LOXL2, LOXL3, and LOXL4 have four scavenger receptor cysteine-rich (SRCR) domains at their N-termini, which are believed to facilitate protein-protein and cell-adhesion interactions. nih.gov

The mechanism of action for BAPN involves its enzymatic transformation into a reactive species that covalently binds to the active site of the LOX enzymes, thereby irreversibly inhibiting their function. nih.gov While BAPN shows a slight preference for LOX over LOXL2 (a reported 6-fold difference in IC50 values), this is considered relatively nonselective when compared to newer, more targeted inhibitors. nih.gov For instance, the compound (2-chloropyridin-4-yl)methanamine (B121028) has demonstrated a 31-fold selectivity for LOXL2 over LOX. nih.gov

The quest for isoenzyme-specific inhibitors is fueled by the distinct biological roles of each LOX family member. Understanding the subtle differences in the three-dimensional structures of their active sites and surrounding domains is paramount for designing drugs that can selectively target a single isoenzyme, potentially leading to more effective therapies with fewer off-target effects.

Table 1: Comparative Selectivity of LOX/LOXL Inhibitors

InhibitorTarget(s)Selectivity ProfileReference
L-Aminopropionitrile (BAPN)Pan-LOX(L)Relatively nonselective (6-fold difference between LOX and LOXL2) nih.gov
(2-chloropyridin-4-yl)methanamineLOXL231-fold selective for LOXL2 over LOX nih.gov

Role in Intercellular Signaling and Microenvironment Dynamics in Research Models

The extracellular matrix (ECM) is not merely a structural scaffold but a dynamic environment that actively participates in intercellular communication and regulates cellular behavior. By inhibiting LOX enzymes, this compound fundamentally alters the composition and mechanical properties of the ECM, which in turn has profound effects on cell signaling and microenvironment dynamics.

Inhibition of LOX by BAPN prevents the cross-linking of collagen and elastin (B1584352), leading to a less rigid and more compliant ECM. nih.gov This altered physical environment can influence a variety of cellular processes, including cell migration, proliferation, and differentiation. For instance, in cancer research, the stiffening of the tumor microenvironment, mediated by LOX activity, is known to promote tumor progression and metastasis. mdpi.com Studies have shown that BAPN can diminish the metastatic colonization potential of circulating breast cancer cells, suggesting that LOX activity is crucial for extravasation and initial tissue colonization. plos.org

Furthermore, the ECM serves as a reservoir for growth factors and cytokines. Changes in ECM structure can alter the bioavailability of these signaling molecules, thereby modulating their effects on cells. While direct studies on BAPN's role in specific intercellular signaling pathways are an emerging area of research, its impact on the physical and biochemical properties of the microenvironment provides a clear mechanism through which it can influence cell-to-cell communication. Research models, such as in vitro 3D cell cultures and in vivo animal models of fibrosis and cancer, are critical tools for dissecting these complex interactions. nih.govnih.gov

Novel Research Applications Beyond Traditional Connective Tissue Biology (e.g., metabolic regulation, neurobiology)

While the primary research focus for this compound has been on its effects on connective tissue, recent studies have unveiled its potential in other biological domains, including metabolic regulation and neurobiology.

In the context of metabolic regulation, research has shown that LOX is the primary isoenzyme expressed in human adipose tissue, and its expression is significantly upregulated in individuals with obesity. researchgate.netnih.gov In a study using a diet-induced obesity rat model, treatment with BAPN attenuated weight gain, reduced fat mass, and improved several metabolic parameters, including glucose and insulin (B600854) levels. researchgate.netnih.gov BAPN was also found to prevent the downregulation of adiponectin and GLUT4 in adipose tissue, key molecules in glucose homeostasis. researchgate.netnih.gov These findings suggest that LOX plays a pathological role in obesity-induced metabolic dysfunction and that its inhibition could be a novel therapeutic strategy. researchgate.netnih.govresearchgate.net

In the field of neurobiology, studies have explored the use of BAPN in the context of central nervous system injury. Following a spinal cord injury in mice, daily treatment with BAPN resulted in accelerated and more complete functional recovery. acs.org It is hypothesized that by inhibiting LOX, BAPN modulates scar formation and the extracellular matrix at the injury site, creating a more permissive environment for regeneration and functional recovery, although it was noted that axonal regeneration of long descending tracts did not occur. acs.org

Table 2: Summary of Novel Research Applications of this compound

Research AreaModel SystemKey FindingsReference
Metabolic RegulationDiet-induced obese ratsAttenuated weight gain, improved glucose and insulin levels researchgate.netnih.gov
NeurobiologyMice with spinal cord injuryAccelerated and more complete functional recovery acs.org

Development of Advanced Analytical Techniques for this compound Metabolites in Research Studies

The elucidation of the metabolic fate of this compound is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Modern analytical techniques are essential for the rapid and accurate identification and quantification of its metabolites in biological samples.

High-performance liquid chromatography (HPLC) is a cornerstone technique for analyzing BAPN and its metabolites. One specific method utilizes ortho-phthalaldehyde (OPA) as a derivatizing agent to enhance the detection of BAPN in plasma samples. nih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool in metabolite identification. nih.gov This technique offers high sensitivity and specificity, allowing for the detection and structural elucidation of metabolites even at low concentrations. nih.govmdpi.com High-resolution mass spectrometry (HRMS) further enhances the ability to determine the elemental composition of metabolites, aiding in their precise identification. mdpi.com

Nuclear magnetic resonance (NMR) spectroscopy also plays a significant role, especially in determining the exact structure of metabolites, which can be challenging with MS alone. nih.gov In cases where distinguishing between isomers or identifying novel metabolic pathways is necessary, a combination of these analytical techniques is often employed. nih.gov The general strategies for identifying drug metabolites, including sample preparation techniques like solid-phase extraction and protein precipitation to minimize matrix effects, are all applicable to the study of this compound metabolism. mdpi.com

Computational Modeling and Simulation of this compound Interactions with Biomolecules

Computational modeling and simulation have emerged as powerful tools for investigating the interactions between small molecules and their biological targets at an atomic level. In the case of this compound, these in silico approaches offer valuable insights into its binding mechanism with lysyl oxidase isoenzymes.

Homology modeling has been used to construct three-dimensional (3D) models of human LOX, using the known X-ray crystal structure of human LOXL2 as a template. acs.org These models are crucial as the 3D structure of LOX itself has not yet been experimentally determined. acs.org The stability of these models can be validated through molecular dynamics simulations, which simulate the movement of atoms over time. acs.org

Once a reliable 3D model of the enzyme is established, molecular docking studies can be performed to predict the binding pose of BAPN within the active site of LOX. These simulations can help to identify the key amino acid residues involved in the interaction and provide a rationale for the irreversible inhibition mechanism. Furthermore, these computational models are invaluable for virtual screening and the rational design of new, more potent, and selective LOX inhibitors. acs.org By understanding the subtle differences in the active sites of the various LOX isoenzymes through these models, it becomes feasible to design inhibitors that specifically target one isoenzyme over others.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.